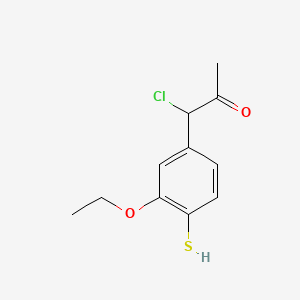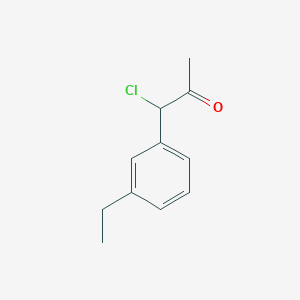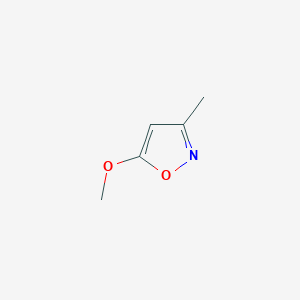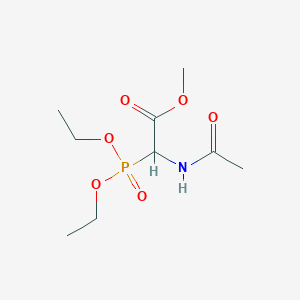
N-acyl-2-(diethoxyphosphoryl)glycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-acyl-2-(diethoxyphosphoryl)glycinate is a chemical compound with the molecular formula C9H18NO6P and a molecular weight of 267.2161 g/mol . This compound is known for its unique structure, which includes an acyl group, a diethoxyphosphoryl group, and a glycinate moiety. It is used in various scientific research applications due to its versatile chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-acyl-2-(diethoxyphosphoryl)glycinate typically involves the reaction of glycine derivatives with acyl chlorides and diethoxyphosphoryl chloride. One common method involves the use of methyl 2-acetylamino-2-(diethoxyphosphinyl)-acetate as an intermediate . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
N-acyl-2-(diethoxyphosphoryl)glycinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the diethoxyphosphoryl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions often involve controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile introduced.
Aplicaciones Científicas De Investigación
N-acyl-2-(diethoxyphosphoryl)glycinate is used in several scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of dehydroamino acid esters and other complex molecules.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of N-acyl-2-(diethoxyphosphoryl)glycinate involves its interaction with molecular targets such as enzymes and receptors. The diethoxyphosphoryl group can form strong bonds with active sites of enzymes, inhibiting their activity. This compound can also participate in various biochemical pathways, affecting cellular functions and processes.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-acetylamino-2-(diethoxyphosphinyl)-acetate: A closely related compound used as an intermediate in the synthesis of N-acyl-2-(diethoxyphosphoryl)glycinate.
N-protected-2-(diethoxyphosphoryl)glycinates: These compounds share similar structural features and are used in similar applications.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C9H18NO6P |
|---|---|
Peso molecular |
267.22 g/mol |
Nombre IUPAC |
methyl 2-acetamido-2-diethoxyphosphorylacetate |
InChI |
InChI=1S/C9H18NO6P/c1-5-15-17(13,16-6-2)8(9(12)14-4)10-7(3)11/h8H,5-6H2,1-4H3,(H,10,11) |
Clave InChI |
BVVVTHBAJOOANW-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C(C(=O)OC)NC(=O)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


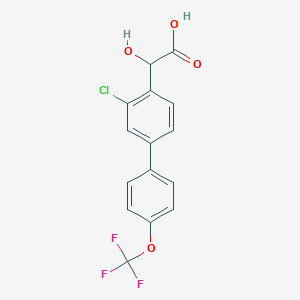
![3-(Trifluoromethyl)-2-[(5-methyl-1,3,4-thiadiazole-2-yl)thio]-6,7-dichloroquinoxaline](/img/structure/B14058192.png)
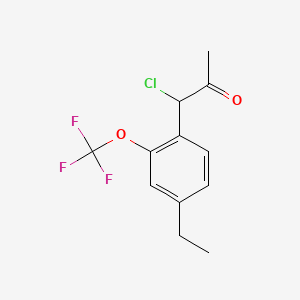
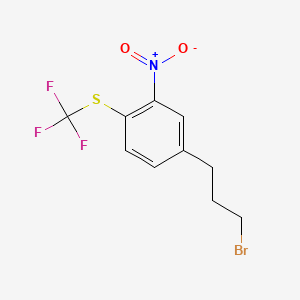




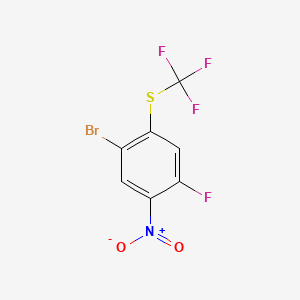
![Methyl 3-[4-(hydrazinylidenemethyl)phenyl]prop-2-enoate](/img/structure/B14058245.png)
